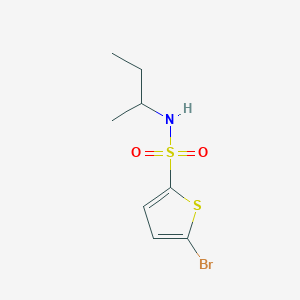![molecular formula C17H19FN2O3S B296909 2-[3-fluoro(methylsulfonyl)anilino]-N-(1-phenylethyl)acetamide](/img/structure/B296909.png)
2-[3-fluoro(methylsulfonyl)anilino]-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-fluoro(methylsulfonyl)anilino]-N-(1-phenylethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as FMA, and it has been found to possess unique properties that make it useful in various medical applications.
作用機序
FMA exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins. Prostaglandins are known to play a role in pain, inflammation, and fever, and their inhibition by FMA results in the reduction of these symptoms.
Biochemical and Physiological Effects:
FMA has been shown to reduce inflammation, pain, and fever in various animal models. It has also been found to possess antitumor activity, inhibiting the growth and proliferation of cancer cells. FMA has been shown to have a low toxicity profile, making it a promising candidate for further study.
実験室実験の利点と制限
One of the main advantages of FMA is its low toxicity profile, making it safe for use in laboratory experiments. Additionally, FMA has been found to possess unique properties that make it useful in various medical applications. However, the synthesis of FMA is complex and requires specialized equipment and expertise, which may limit its widespread use in laboratory experiments.
将来の方向性
There are several future directions for the study of FMA. One potential application is its use in the treatment of cancer, where it has been found to possess antitumor activity. Additionally, FMA may have potential applications in the treatment of pain and inflammation, where it has been found to possess analgesic and anti-inflammatory properties. Further studies are needed to fully understand the potential applications of FMA in various medical fields.
合成法
The synthesis of FMA involves the reaction of 3-fluoroaniline with methylsulfonyl chloride, followed by the addition of N-(1-phenylethyl)acetamide. The reaction is carried out in the presence of a base, typically sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization to obtain pure FMA.
科学的研究の応用
FMA has been extensively studied for its potential applications in various medical fields. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it useful in the treatment of pain and fever. Additionally, FMA has been shown to possess antitumor activity, making it a potential candidate for cancer treatment.
特性
分子式 |
C17H19FN2O3S |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
2-(3-fluoro-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C17H19FN2O3S/c1-13(14-7-4-3-5-8-14)19-17(21)12-20(24(2,22)23)16-10-6-9-15(18)11-16/h3-11,13H,12H2,1-2H3,(H,19,21) |
InChIキー |
SWDRLJHGCIGFTJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide](/img/structure/B296827.png)
![N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B296828.png)

![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-ethoxybenzenesulfonamide](/img/structure/B296832.png)
![2-({[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B296833.png)
![2,3-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B296834.png)
![2-[({2-methoxy[(4-methoxyphenyl)sulfonyl]anilino}acetyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B296835.png)
![N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B296837.png)
![N-isobutyl-2-({[4-methoxy(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296842.png)
![N-(3,4-dimethoxyphenyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296843.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide](/img/structure/B296845.png)
![N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B296846.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B296849.png)